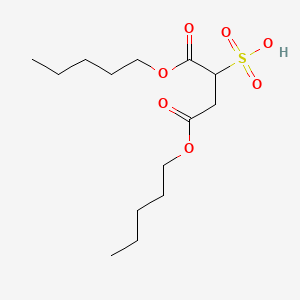

Dipentyl sulfosuccinate

Description

Evolution of Anionic Surfactant Research

Anionic surfactants, molecules possessing a negatively charged headgroup, have long been a cornerstone of chemical technology. researchgate.net Their history began with the widespread use of soap, which was later supplemented by synthetic alternatives. The development of Turkey red oil (sulfated castor oil) marked an early foray into synthetic surfactants, primarily for the textile industry. researchgate.net The 20th century witnessed a rapid expansion of the field with the introduction of higher alcohol sulfates and alkylbenzene sulfonates, which laid the groundwork for the modern surfactant industry. researchgate.netcir-safety.org

Historical Context of Sulfosuccinate (B1259242) Development

The genesis of sulfosuccinate surfactants can be traced to early 20th-century research on esters derived from maleic anhydride (B1165640). acs.org A pivotal moment in their history was the patenting of sodium bis(2-ethylhexyl) sulfosuccinate, widely known as Aerosol-OT, in 1937. acs.org This dialkyl sulfosuccinate was revolutionary for its exceptional ability to reduce surface tension and form microemulsions, often without the need for co-surfactants. acs.orgmdpi.com This pioneering compound spurred broad industrial application. By the 1950s, research focus began to bifurcate, leading to the development of monoester derivatives, which were sought after for their milder properties, particularly in the personal care sector. acs.org

The synthesis of sulfosuccinates typically involves a two-step process: the esterification of maleic anhydride with an alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester's double bond with a sulfite (B76179) or bisulfite salt. mdpi.compcc.eu

Shifting Paradigms in Surfactant Science Related to Sulfosuccinates

The trajectory of sulfosuccinate research reflects broader shifts in surfactant science. Initially, the focus was on maximizing performance properties like wetting, dispersing, and emulsifying. colonialchem.comatamankimya.comcolonialchem.com However, the mid-20th century saw a growing demand for milder, less irritating surfactants for cosmetic and personal care applications, a niche where sulfosuccinate monoesters found significant use. nih.gov

More recently, environmental considerations have become a primary driver of innovation. This has led to research into surfactants with improved biodegradability, favoring linear alkyl chains over branched ones. acs.org The principles of "green chemistry" have also encouraged the use of renewable resources and more efficient, solvent-free synthesis methods. nih.gov Furthermore, the unique interfacial properties of sulfosuccinates continue to be explored in advanced applications, such as their use in supercritical fluids and for environmental remediation, demonstrating their enduring relevance. acs.orgutexas.edu

Structural Classifications of Sulfosuccinate Derivatives

Sulfosuccinates are anionic surfactants derived from sulfosuccinic acid. pcc.eu They are broadly categorized based on the degree of esterification of the carboxylic acid groups. mdpi.comgoogle.com

Diester Sulfosuccinates : These compounds have both carboxylic acid groups of the succinic acid backbone esterified with an alcohol. The general structure is NaO3SCH(CO2R)CH2CO2R', where R and R' are alkyl groups. mdpi.com Dipentyl sulfosuccinate falls into this category, with both R and R' being pentyl groups. Diesters are known for their excellent wetting and emulsifying properties and are generally less soluble in water compared to monoesters. google.comglooshi.com

Monoester Sulfosuccinates : In this subclass, only one of the carboxylic acid groups is esterified, leaving the other as a free carboxylate group in addition to the sulfonate group. glooshi.com This structure imparts greater water solubility and foaming properties, making them suitable for cleansing products. nih.gov

The properties of sulfosuccinates, such as solubility and surface activity, are heavily influenced by the nature of the alkyl chains (R groups). Factors like chain length and branching determine their performance in various applications. pcc.eu For instance, diesters with shorter alkyl chains (less than nine carbons) tend to be more water-soluble than their longer-chain counterparts. pcc.eu

Academic Significance of this compound within Surfactant Chemistry

This compound, also referred to as diamyl sulfosuccinate, holds academic significance primarily as a model compound within the homologous series of dialkyl sulfosuccinates. Its study allows researchers to systematically investigate the influence of alkyl chain length on the physicochemical properties and performance of surfactants.

Research has been conducted on the synthesis of a series of dialkyl sulfosuccinates, including sodium this compound (DPSS), to compare their properties. acs.org One key area of investigation has been their solubility and phase behavior in non-traditional solvents like supercritical carbon dioxide (scCO₂) and 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). acs.orgacs.org Such studies are crucial for developing new, environmentally benign processes and formulations.

A notable study synthesized and characterized sodium this compound alongside its dibutyl, dihexyl, and dioctyl analogues. The research measured their solubilities in these supercritical fluids, revealing how surfactant properties change with the carbon number of the alkyl chain. acs.org

Table 1: Comparison of Dialkyl Sulfosuccinate Solubility in Supercritical Fluids This interactive table summarizes findings on how alkyl chain length affects surfactant solubility.

| Surfactant | Alkyl Chain | Solubility Trend in scCO₂ | Solubility Trend in HFC-134a | Reference |

|---|---|---|---|---|

| Sodium Dibutyl Sulfosuccinate (DBSS) | Butyl (C4) | Lower | Higher | acs.orgacs.org |

| Sodium this compound (DPSS) | Pentyl (C5) | Intermediate | Intermediate | acs.orgacs.org |

| Sodium Dihexyl Sulfosuccinate (DHSS) | Hexyl (C6) | Higher | Lower | acs.orgacs.org |

| Sodium Dioctyl Sulfosuccinate (DOSS) | Octyl (C8) | Highest | Lowest | acs.orgacs.org |

Furthermore, this compound has been investigated for its role in complex surfactant systems for specific applications. Research into environmental remediation has shown that mixtures containing sodium diamyl sulfosuccinate, along with dihexyl and dioctyl sulfosuccinates, can effectively create microemulsions (Winsor Type I and Type III) to enhance the solubility and mobilization of dense nonaqueous phase liquids (DNAPLs) like tetrachloroethylene (B127269) from contaminated aquifers. utexas.edu It has also been identified for its use as a wetting agent and an emulsifier in emulsion polymerization processes. cir-safety.orgnih.gov In the field of enhanced oil recovery, surfactant systems containing sodium diamyl sulfosuccinate have been patented for their ability to form stable microemulsions to recover oil from subterranean formations. google.comgoogle.com

Defining the Research Scope for this compound Investigations

The academic importance of this compound defines a clear scope for ongoing and future research. Investigations are centered on its role as a fundamental tool for understanding surfactant behavior and its application in specialized, high-performance formulations.

The primary areas of research for this compound include:

Fundamental Interfacial and Aggregation Phenomena : Studies focus on its basic surface-active properties, such as critical micelle concentration (CMC), surface tension reduction, and the influence of its specific alkyl chain length (C5) on these parameters compared to shorter (C4) and longer (C6, C8) chain analogues. researchgate.net

Phase Behavior in Complex Systems : A significant research avenue involves characterizing the phase behavior of this compound in multi-component systems. This includes its interaction with oils and co-surfactants to form microemulsions, particularly Winsor phases, which are critical for applications in enhanced oil recovery and environmental remediation. utexas.edugoogle.com

Performance in Advanced Solvent Systems : Research into its solubility and efficacy in environmentally benign solvents, such as supercritical fluids, is a key area. acs.orgacs.org This work is vital for designing "green" industrial processes, from nanoparticle synthesis to extraction technologies.

Formulation Science : Investigating its utility as a functional component in specific formulations remains a practical research scope. This includes its role as an emulsifier in polymerization, a wetting agent in coatings and agrochemicals, and as a dispersant. cir-safety.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

59726-58-8 |

|---|---|

Molecular Formula |

C14H26O7S |

Molecular Weight |

338.42 g/mol |

IUPAC Name |

1,4-dioxo-1,4-dipentoxybutane-2-sulfonic acid |

InChI |

InChI=1S/C14H26O7S/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2/h12H,3-11H2,1-2H3,(H,17,18,19) |

InChI Key |

CBCQTCPKFYFJEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Dipentyl Sulfosuccinate

Established Synthetic Pathways for Sulfosuccinate (B1259242) Esters

The synthesis of sulfosuccinate esters, including dipentyl sulfosuccinate, is predominantly achieved through a two-step procedure. researchgate.netchempedia.info This approach involves the initial formation of a maleate (B1232345) diester from maleic anhydride (B1165640), which is subsequently sulfonated to yield the final product. researchgate.netpatsnap.com This sequential process allows for controlled reaction conditions at each stage, optimizing both the esterification and the sulfonation for efficiency and product quality.

The conventional route to producing dialkyl sulfosuccinates is a two-part synthesis. chempedia.info The first part is the formation of a diester intermediate, in this case, dipentyl maleate. patsnap.comchemicalbook.com This is achieved by reacting maleic anhydride with pentyl alcohol. The second step involves the sulfonation of the double bond within the dipentyl maleate intermediate. researchgate.netlamberti.com This addition reaction transforms the maleate ester into the corresponding sulfosuccinate, yielding the target compound. This method is widely documented and forms the basis for the large-scale manufacture of this class of surfactants. google.comgoogle.com

The initial step in the synthesis is the esterification of maleic anhydride with pentyl alcohol. pcc.euzbaqchem.com For a diester like this compound, maleic anhydride is reacted with two molar equivalents of the alcohol. lamberti.com The reaction proceeds in two stages: a rapid, nearly complete initial reaction forms the monopentyl maleate, which is then followed by a slower, reversible second esterification to form the dipentyl maleate diester. This process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. zbaqchem.com The continuous removal of water, a byproduct of the esterification, is crucial to drive the equilibrium toward the formation of the diester, thereby maximizing the yield of the intermediate.

Table 1: Overview of the Esterification of Maleic Anhydride with Pentyl Alcohol

| Reactants | Product (Intermediate) | Catalyst (Typical) | Key Reaction Type |

| Maleic Anhydride, Pentyl Alcohol (2 eq.) | Dipentyl Maleate | Acid Catalyst (e.g., Sulfuric Acid) | Fischer-Speier Esterification |

The second and final step is the sulfonation of the dipentyl maleate intermediate. This is accomplished by reacting the diester with a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃). chemicalbook.comlamberti.comgoogle.com The reaction mechanism is a nucleophilic Michael addition, where the bisulfite ion adds across the electron-deficient carbon-carbon double bond of the maleate structure. lamberti.comuc.edu This process converts the unsaturated diester into the saturated sodium this compound salt. The reaction is typically carried out by heating the mixture to reflux, with temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion. google.comgoogle.com

Table 2: General Conditions for the Sulfonation of Dipentyl Maleate

| Reactant | Sulfonating Agent | Product | Typical Temperature Range | Typical Reaction Time |

| Dipentyl Maleate | Sodium Bisulfite (NaHSO₃) | Sodium this compound | 80°C - 130°C patsnap.comgoogle.com | 3 - 20 hours google.comgoogle.com |

Exploration of Reaction Conditions and Optimization Strategies

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity. This includes managing the interplay between reaction kinetics and thermodynamics and implementing specific techniques to enhance the efficiency of the process.

The principles of kinetic and thermodynamic control are particularly relevant to the esterification step of sulfosuccinate synthesis. jackwestin.com A reaction under kinetic control favors the product that is formed fastest, which typically has the lowest activation energy, while a reaction under thermodynamic control favors the most stable product, which may form more slowly and have a higher activation energy. wikipedia.orgyoutube.com

In the esterification of maleic anhydride, the formation of the monoester is very rapid and can be considered the kinetically favored product. However, the desired dipentyl maleate is the thermodynamic product. To favor the formation of the more stable diester, the reaction is typically run under conditions that favor thermodynamic control, such as higher temperatures and longer reaction times. wikipedia.org These conditions provide the necessary energy to overcome the activation barrier of the second esterification step and allow the reaction system to reach equilibrium, which is further shifted toward the product side by the removal of water. Low temperatures and short reaction times would favor the isolation of the monoester, which is not the desired intermediate for this compound production. youtube.com

Water Removal: During the esterification stage, the continuous removal of water via azeotropic distillation is a critical technique to drive the reversible reaction to completion, significantly increasing the yield of dipentyl maleate.

Catalyst Optimization: The choice and concentration of the acid catalyst in the esterification step can impact reaction rate and selectivity. zbaqchem.com Using a highly active catalyst can reduce reaction times and temperatures, potentially minimizing the formation of byproducts.

Stoichiometry Control: Precise control over the molar ratios of reactants is essential. For instance, in the sulfonation step, using a slight excess of sodium bisulfite can ensure the complete conversion of the maleate intermediate. google.com

Temperature Management: Maintaining the optimal temperature during esterification is crucial to prevent the formation of byproducts like maleic acid and fumaric acid, which can complicate purification. zbaqchem.com

Post-Reaction Purification: After sulfonation, purification steps may be necessary. These can include the removal of unreacted starting materials under vacuum or specialized treatments, such as the use of metal phosphates to improve the color of the final product. patsnap.comgoogle.com Additives like co-solvents or phase transfer catalysts have also been explored to improve the degree of sulfonation. uc.edu

Table 3: Summary of Optimization Strategies for this compound Synthesis

| Strategy | Stage | Objective | Method |

| Equilibrium Shift | Esterification | Increase Yield | Continuous removal of water byproduct |

| Rate Enhancement | Esterification | Reduce Reaction Time/Temp | Use of optimal acid catalyst (e.g., sulfuric acid) zbaqchem.com |

| Byproduct Minimization | Esterification | Improve Purity | Strict temperature control to avoid isomerization/hydrolysis zbaqchem.com |

| Complete Conversion | Sulfonation | Increase Yield | Control of reactant molar ratios (e.g., slight excess of NaHSO₃) google.com |

| Product Decolorization | Purification | Improve Purity | Treatment with agents like metal phosphates after reaction google.com |

Advanced Derivatization for Tailored Molecular Structures

Advanced derivatization methodologies for this compound focus on modifying its molecular architecture to achieve specific properties and functionalities. These techniques go beyond the standard synthesis of the parent compound, allowing for the creation of analogues with tailored characteristics for specialized research and applications. Key strategies include the systematic alteration of the alkyl chains, the incorporation of ethylene (B1197577) oxide units, and the synthesis of branched isomers.

Systematic Structural Modifications of Alkyl Chains

The properties of dialkyl sulfosuccinates are highly dependent on the nature of their alkyl chains. Systematic modifications to these chains, including their length, linearity, and degree of saturation, are a primary method for tailoring the compound's performance. While the parent compound is this compound, research into related structures provides insight into how these modifications impact physicochemical properties.

For instance, studies on a series of dialkyl sulfosuccinates have shown a clear relationship between the number of carbon atoms in the alkyl chain and properties like the critical micelle concentration (CMC). As the length of a linear alkyl chain increases, the surfactant generally becomes more hydrophobic, which can influence its emulsifying and wetting capabilities. researchgate.net

Research has also explored the benefits of branched and unsaturated alkyl tails over saturated linear ones for specific applications like hydrophobic ion pairing. mdpi.comresearchgate.net The introduction of branching in the alkyl group can increase the water solubility of the resulting sulfosuccinate compared to its linear equivalent. pcc.eu This is a critical consideration in formulation science where solubility and performance in aqueous systems are paramount. The Cosmetic Ingredient Review (CIR) Expert Panel has noted that various dialkyl sulfosuccinate salts with similar alkyl chain lengths and symmetrical substitution are often grouped for assessment purposes, suggesting predictable structure-activity relationships. nih.gov

Table 1: Comparison of Alkyl Chain Modifications in Dialkyl Sulfosuccinates

| Modification Type | Example Analogue | Impact on Properties |

|---|---|---|

| Chain Length | Dihexyl vs. Dioctyl Sulfosuccinate | Longer chains generally decrease the critical micelle concentration (CMC). |

| Branching | Di-(2-ethylhexyl) sulfosuccinate | Increases water solubility compared to the linear isomer (dioctyl sulfosuccinate). pcc.eu |

| Unsaturation | Dioleyl sulfosuccinate | Can be preferable for applications like hydrophobic ion pairing. mdpi.com |

Introduction of Ethylene Oxide (EO) Units and Their Impact on Synthesis

The incorporation of ethylene oxide (EO) units into the sulfosuccinate structure represents a significant derivatization strategy, leading to the formation of alkyl polyoxyethylene sulfosuccinates, also known as ethoxylated sulfosuccinates or sulfosuccinate half-esters based on ethoxylated fatty alcohols. researchgate.netmdpi.com Ethylene oxide is a highly reactive cyclic ether that readily participates in ring-opening addition reactions. wikipedia.org This reactivity is harnessed to introduce hydrophilic polyoxyethylene chains into the molecule.

The synthesis typically involves the reaction of an alcohol with ethylene oxide to form a fatty alcohol ethoxylate. This ethoxylated alcohol is then used as the starting material to react with maleic anhydride, followed by sulfonation. researchgate.net The presence of the EO groups imparts a nonionic character to the anionic sulfosuccinate, creating a surfactant with unique properties.

The impact of this derivatization includes:

Enhanced Hydrophilicity: The polyoxyethylene chain increases the water-loving nature of the molecule. Research indicates that as the length of the EO chain increases, the critical micelle concentration (cmc) of the surfactant tends to decrease, promoting micelle formation at lower concentrations. mdpi.com

Improved Cation Tolerance: Alkyl polyoxyethylene sulfosuccinates have been reported to exhibit superior tolerance to cations compared to their non-ethoxylated counterparts. mdpi.com

Modified Foaming Properties: The introduction of EO units can alter the foaming capacity and stability, which is a critical parameter in detergent and personal care formulations. researchgate.net

The reaction with ethylene oxide must be carefully controlled, as it is highly exothermic and can lead to polymerization. wikipedia.orgnih.gov Industrial synthesis of ethoxylates occurs under specific conditions of temperature and pressure, often using an acid or alkali catalyst. wikipedia.org

Synthesis of Branched Analogues for Specific Research Applications

The synthesis of branched analogues of this compound, such as those derived from iso-amyl alcohol or other branched pentanols, is undertaken to achieve specific performance characteristics not attainable with the linear isomer. A well-studied example in the broader class of dialkyl sulfosuccinates is sodium di-(2-ethylhexyl) sulfosuccinate, which utilizes a branched octyl alcohol. chemicalbook.comgoogle.com

The synthetic route for a branched analogue is similar to that of the linear compound:

Esterification: A branched alcohol (e.g., isopentanol) is reacted with maleic anhydride to form the corresponding dialkyl maleate. chemicalbook.comwikipedia.org

Sulfonation: The resulting branched dialkyl maleate is then sulfonated by reacting it with a sulfite (B76179) source, such as sodium bisulfite or sodium sulfite, which adds across the double bond to yield the final branched dialkyl sulfosuccinate. chemicalbook.comwikipedia.org

Branched chains disrupt the packing of molecules at interfaces and in micelles, which can lead to several advantageous properties for research applications:

Increased Solubility: As mentioned, branched alkyl chains generally lead to higher solubility in water compared to their linear counterparts of the same carbon number. pcc.eu

Enhanced Wetting: The steric hindrance provided by the branched chains can increase the efficiency of reducing surface tension, making these analogues potent wetting agents.

Unique Interfacial Behavior: The structure of the hydrophobic tail significantly influences the interfacial tension at solid-water or oil-water interfaces. researchgate.net Branched structures have been found to be particularly beneficial for applications such as hydrophobic ion pairing. mdpi.comresearchgate.net

Colloidal and Interfacial Phenomena of Dipentyl Sulfosuccinate Systems

Mechanistic Understanding of Surface Activity

The surface activity of dipentyl sulfosuccinate (B1259242) is a direct consequence of its molecular structure, which dictates its behavior at interfaces.

Dipentyl sulfosuccinate possesses a distinct amphiphilic nature, characterized by a hydrophilic sulfonate head group and two hydrophobic pentyl (or amyl) hydrocarbon tails. This dual character drives the molecule to adsorb at interfaces, such as the air-water or oil-water interface, to minimize the thermodynamically unfavorable contact between its hydrophobic tails and the aqueous phase. The hydrophilic head group remains anchored in the aqueous phase, while the hydrophobic tails orient themselves away from the water.

This adsorption at the interface leads to a reduction in the interfacial tension, a hallmark of surfactant activity. The extent of this reduction is dependent on the concentration of the surfactant in the bulk phase up to a certain point, beyond which further addition of the surfactant leads to the formation of self-assembled structures within the bulk solution.

The measurement of surface tension as a function of surfactant concentration is a fundamental method for characterizing the surface activity of surfactants like this compound. The equilibrium surface tension is the value reached when the interface is fully saturated with surfactant molecules for a given bulk concentration.

For this compound, experimental data on the surface tension of its aqueous solutions at 25°C is available and demonstrates a significant reduction in the surface tension of water with increasing concentration. drugfuture.com

| Concentration of this compound (%) | Surface Tension (dyn/cm) |

|---|---|

| 0.001 | 69.4 |

| 0.02 | 68.3 |

| 0.1 | 50.2 |

| 0.25 | 41.6 |

| 1.0 | 29.2 |

Data sourced from the Merck Index, 12th Edition. drugfuture.com

The interfacial tension between an aqueous solution of this compound and a non-polar liquid, such as liquid petrolatum, is also significantly reduced. drugfuture.com

| Concentration of this compound in Water (%) | Time | Interfacial Tension vs. Liquid Petrolatum (dyn/cm) |

|---|---|---|

| 1.0 | 5 seconds | 7.55 |

| 1.0 | 30 seconds | 7.37 |

| 1.0 | 15 minutes | 7.03 |

| 0.1 | 5 seconds | 29.5 |

| 0.1 | 30 seconds | 28.6 |

| 0.1 | 15 minutes | 27.5 |

Data sourced from the Merck Index, 12th Edition. drugfuture.com

The kinetics of adsorption of surfactant molecules at an interface can be governed by different mechanisms. In many cases, for surfactants like dialkyl sulfosuccinates, the adsorption process is primarily diffusion-controlled. This means that the rate at which the surface tension decreases is limited by the rate of diffusion of surfactant monomers from the bulk solution to the subsurface layer, and then to the interface itself.

For short adsorption times, the rate of adsorption is high as the interface is largely unoccupied. As the interface becomes more populated with surfactant molecules, the rate of adsorption slows down due to electrostatic repulsion between the charged head groups (in the case of ionic surfactants) and a reduction in the available interfacial area. While specific kinetic data for this compound is not available, studies on other anionic surfactants provide a general framework for understanding its likely behavior.

Self-Assembly Behavior in Aqueous and Non-Aqueous Media

Beyond a certain concentration, the monomeric surfactant molecules in the bulk phase begin to associate into organized structures known as aggregates or micelles. This process of self-assembly is a key characteristic of surfactants.

In aqueous solutions, once the interface is saturated with this compound molecules, further addition of the surfactant leads to the formation of micelles. These are typically spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic sulfonate head groups form a charged outer corona that is in contact with the aqueous environment.

The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for any surfactant and can be determined by observing the change in various physical properties of the solution as a function of surfactant concentration. Common methods for determining the CMC include surface tension measurements (where the surface tension becomes nearly constant above the CMC), conductivity measurements (where the slope of conductivity versus concentration changes), and spectroscopic techniques.

While a definitive CMC value for this compound from multiple experimental methods is not widely reported in the literature, the surface tension data suggests a CMC in the range of 0.1% to 1.0% by weight. drugfuture.com The CMC of dialkyl sulfosuccinates is known to be influenced by the length of the alkyl chains; shorter chains generally lead to a higher CMC. Therefore, it is expected that the CMC of this compound would be higher than that of its longer-chain analogue, dioctyl sulfosuccinate.

In non-aqueous media, particularly in non-polar solvents, this compound can form reverse micelles (also known as inverse micelles). In these structures, the hydrophilic head groups are oriented towards the core, which can encapsulate a small amount of water, while the hydrophobic tails extend outwards into the non-polar solvent. The formation of reverse micelles is a characteristic feature of many dialkyl sulfosuccinates in organic solvents. aalto.fi

Under certain conditions, such as in the presence of specific electrolytes or co-surfactants, or within a particular concentration range, surfactants can self-assemble into more complex structures like vesicles and bilayers. Vesicles are spherical structures composed of one or more concentric bilayers, enclosing a small volume of the aqueous solvent. A bilayer is a sheet-like assembly of two layers of surfactant molecules, with the hydrophobic tails facing each other in the interior and the hydrophilic head groups exposed to the aqueous phase on either side.

The formation of such structures is governed by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group, and the critical length of the tail. While single-chain surfactants are more commonly associated with micelle formation, double-chain surfactants like this compound, with their bulkier hydrophobic region, can favor the formation of bilayers and vesicles under appropriate conditions.

Although specific studies on vesicle and bilayer formation by this compound are not prominent in the literature, research on other sulfosuccinate surfactants has demonstrated their ability to form such structures. For instance, disodium (B8443419) lauryl sulfosuccinate has been shown to form vesicles in aqueous solutions. researchgate.net It is plausible that under specific formulation conditions, this compound could also form vesicular or lamellar phases.

Reverse Micelle Formation and Confinement Effects

This compound, like other dialkyl sulfosuccinates such as dioctyl sodium sulfosuccinate (AOT), readily forms reverse micelles (RMs) in nonpolar or hydrophobic solvents. aalto.firsc.org These thermodynamically stable nanostructures consist of a polar core, typically containing water, encapsulated by a monolayer of surfactant molecules. The hydrophilic sulfosuccinate headgroups orient themselves toward the inner water pool, while the hydrophobic pentyl tails extend into the continuous nonpolar phase.

The size and properties of these reverse micelles are critically dependent on the molar ratio of water to surfactant, a parameter known as w₀ (w₀ = [H₂O]/[Surfactant]). utah.edu This ratio directly controls the radius of the water core, allowing for the creation of precisely controlled nanoscale environments. As w₀ increases, the size of the water pool expands. utah.edu

Table 1: Influence of Water-to-Surfactant Ratio (w₀) on Reverse Micelle Properties

| Parameter | Low w₀ | High w₀ |

|---|---|---|

| Water Core Size | Small | Large |

| Degree of Confinement | High | Low |

| Water Mobility | Restricted | Approaches bulk water |

| Surfactant Packing | Tighter | Looser |

The interior of these reverse micelles creates a unique confined environment that significantly alters the properties of the encapsulated water and any solubilized molecules. Water within small RMs exhibits restricted mobility and different hydrogen-bonding networks compared to bulk water. dntb.gov.ua This confinement has profound implications, affecting chemical reaction rates, enzyme activity, and the solubility of polar substances in nonpolar media. For instance, the confinement can inhibit processes like phenol (B47542) ionization, demonstrating that the classical definition of pH is not applicable within the nanoscopic water pool of a reverse micelle. nih.gov The strong interactions between guest molecules and the surfactant headgroups at the interface play a dominant role in the behavior of the system. nih.gov

Lamellar Phase Formation and Structural Transitions

In the presence of sufficient water or other polar solvents, this compound can self-assemble into lamellar phases. aalto.fiaalto.fi These structures consist of bilayers of surfactant molecules separated by layers of the solvent. In this arrangement, the hydrophobic pentyl tails form the interior of the bilayer, minimizing their contact with the aqueous phase, while the hydrophilic sulfosuccinate headgroups are hydrated and face the solvent layers.

The transition between different colloidal structures, such as from micelles to a lamellar phase, is a complex process influenced by factors like concentration, temperature, and the presence of additives. The transition from a lamellar (Lα) phase to an inverted phase, such as the inverted hexagonal (HII) phase, is particularly significant for lipids and surfactants with small, weakly hydrated headgroups. nih.gov This transition is driven by changes in the interfacial curvature. As temperature increases, for example, the effective size of the hydrophilic headgroup region may decrease relative to the hydrophobic tail region, favoring the formation of structures with negative curvature, like inverted micelles or hexagonal phases. nih.gov The formation of these non-lamellar structures involves intermediate steps and overcomes significant energetic barriers due to the different topologies of the phases. nih.govnih.gov

Influence of External Parameters on Colloidal Structures

Impact of Solvent Polarity and Hydrophilicity on Self-Assembly

The self-assembly behavior of this compound is highly dependent on the nature of the solvent. Modeling studies on the closely related dioctyl sodium sulfosuccinate (AOT) reveal a clear correlation between solvent polarity and the resulting aggregate morphology. aalto.firsc.orgaalto.fi

In Hydrophobic Solvents (e.g., alkanes), the surfactant molecules aggregate to form small, relatively uniform reverse micelles. rsc.orgresearchgate.net

In Highly Polar Solvents (e.g., water), the system favors the formation of structures where the hydrophobic tails are shielded from the solvent, leading to the assembly of lamellar phases. aalto.fiaalto.fi

In Solvents of Intermediate Polarity , the self-assembly process becomes more complex. Large, internally structured aggregates can form where the surfactant headgroups cluster together within the aggregate, surrounded by a continuous phase of the hydrocarbon tails. aalto.fiaalto.fi

This demonstrates that solvent polarity is a primary factor controlling the partitioning of the hydrophilic headgroups and hydrophobic tails, thereby dictating the final colloidal structure.

Table 2: Effect of Solvent Polarity on Sulfosuccinate Self-Assembly

| Solvent Type | Dominant Colloidal Structure | Description |

|---|---|---|

| Hydrophobic (Nonpolar) | Reverse Micelles | Hydrophilic heads form a core, hydrophobic tails face the solvent. |

| Intermediate Polarity | Large, Structured Aggregates | Complex structures with internal clustering of headgroups. |

Electrolyte Concentration Effects on Microemulsion Morphology

The addition of electrolytes (salts) to a microemulsion system containing this compound can significantly influence its morphology and stability. The ions from the electrolyte can interact with the charged sulfosuccinate headgroups at the oil-water interface, leading to several effects.

Furthermore, the type of ion plays a crucial role. Counterions (cations in this case) can have specific interactions with the surfactant headgroup. For instance, smaller, more charge-dense ions like Li⁺ may bind more strongly to the sulfosuccinate group compared to larger ions like K⁺, leading to different effects on interfacial properties. dntb.gov.ua The concentration and type of supporting electrolyte are therefore key parameters for tuning the structure, conductivity, and transport properties within a microemulsion. researchgate.net

Role of Hydrophobic Tail Structure and Ethylene (B1197577) Oxide Chain Length

The structure of the hydrophobic tail of a sulfosuccinate surfactant is a determining factor in its colloidal behavior. For this compound, the key features are the two pentyl (C₅H₁₁) chains.

The parameter of ethylene oxide chain length is not applicable to this compound, as it is a non-ethoxylated anionic surfactant. This characteristic distinguishes it from surfactant classes like alcohol ethoxysulfates, where ethylene oxide units are present and play a significant role in modulating hydrophilicity and interfacial properties.

Effect of pH on Aggregation Transitions

For sulfosuccinate surfactants, the headgroup is derived from a strong acid (sulfonic acid), meaning it remains negatively charged (anionic) across a very wide pH range. Therefore, unlike surfactants with carboxylate or amine headgroups, the charge of the this compound molecule itself is not directly affected by typical pH changes in aqueous solutions.

However, pH can still indirectly influence aggregation transitions, particularly in complex systems. In the presence of other components like polyelectrolytes, pH changes can alter the charge of the polymer, thereby modifying the nature of surfactant-polymer interactions. nih.govresearchgate.net For example, protonation of carboxylate groups on a polyelectrolyte at low pH can weaken its electrostatic binding to the anionic surfactant, leading to a restructuring of the aggregates. nih.gov This can induce transitions from cylindrical to spherical micellar structures. nih.govresearchgate.net

Furthermore, within the confined water pools of reverse micelles, the concept of bulk pH breaks down. nih.gov The high concentration of charged headgroups and counterions at the interface creates a unique environment where the reactivity and protonation state of encapsulated molecules are governed by interfacial interactions rather than the nominal pH of the aqueous stock solution used. nih.gov

Interactions with Other Colloidal Systems

The behavior of this compound in complex systems is significantly influenced by its interactions with other colloidal entities. These interactions are fundamental to its application in various formulations and processes, governing phenomena such as the formation of mixed micelles with other surfactants, its effect on the structure and properties of lipid bilayers, and its adsorption behavior at solid-liquid interfaces.

Mixed Micelle Formation with Co-surfactants

The inclusion of this compound in formulations often involves its combination with other surfactants. When two or more different surfactant types are present in a solution above their critical micelle concentrations (CMCs), they can aggregate to form mixed micelles. This co-aggregation is driven by the desire to minimize the unfavorable contact between the hydrophobic tails of the surfactant molecules and the aqueous solvent.

The formation of mixed micelles can lead to synergistic effects, where the properties of the mixture are superior to those of the individual components. For instance, the CMC of a surfactant mixture is often lower than that of the individual surfactants, making the mixture more efficient at reducing surface tension and forming micelles. The composition of the mixed micelles and the degree of synergism are influenced by the nature of the surfactants, including their charge, the size and shape of their hydrophobic and hydrophilic groups, and their relative concentrations.

A practical example of the application of this compound in a mixed surfactant system is its use in microemulsion formulations for cleaning and product delivery. In one such system, sodium this compound (referred to as sodium diamyl sulfosuccinate) is used as a third surfactant in combination with sodium bis(2-ethylhexyl)sulfosuccinate and a laureth sulfate. This ternary surfactant system is capable of forming a Windsor Type III middle phase microemulsion upon contact with oil, which is highly effective for solubilizing oils and other nonpolar substances. google.com

The table below illustrates the composition of a ternary surfactant mixture capable of forming a low interfacial tension (IFT) microemulsion.

| Component | Role |

| Sodium bis(2-ethylhexyl)sulfosuccinate | Primary Surfactant |

| Sodium Laureth Sulfate | Co-surfactant |

| Sodium this compound | Co-surfactant |

| Water | Solvent |

| Oil (e.g., weathered gasoline) | Oil Phase |

| Sodium Chloride (1.4% to 1.9%) | Salt Additive |

This table showcases a formulation where sodium this compound is a key component in a mixed surfactant system designed to create effective microemulsions for environmental remediation. google.com

The interaction between the different surfactant molecules within the mixed micelle can be quantified by the regular solution theory, which uses an interaction parameter (β) to describe the deviation from ideal mixing. A negative β value indicates a synergistic interaction, meaning the attraction between the different surfactant molecules is stronger than the self-attraction of the individual surfactants. This leads to a lower CMC for the mixture and enhanced stability of the mixed micelles.

Interactions with Lipid Bilayers and Membrane Properties

While specific research detailing the interaction of this compound with lipid bilayers is not extensively available in the public domain, the general behavior of anionic surfactants with biological membranes can provide insight into the expected interactions. Lipid bilayers are the fundamental components of cell membranes, and their interaction with surfactants is of great interest in fields such as drug delivery, toxicology, and personal care product formulation.

Anionic surfactants like this compound can interact with lipid bilayers in several ways, depending on the surfactant concentration and the composition of the lipid membrane. At low concentrations, surfactant monomers may adsorb to the surface of the bilayer. As the concentration increases, the surfactant molecules can begin to insert themselves into the lipid bilayer. This insertion can disrupt the ordered structure of the lipids, leading to changes in membrane fluidity, permeability, and stability.

The primary driving forces for these interactions are hydrophobic interactions between the alkyl chains of the surfactant and the lipid tails, as well as electrostatic interactions between the charged headgroups. The sulfosuccinate headgroup of this compound is anionic, which would lead to electrostatic repulsion with the negatively charged phosphate (B84403) groups in many common phospholipids, such as phosphatidylcholine, which is a major component of eukaryotic membranes.

The potential effects of this compound on a model lipid bilayer are summarized in the table below, which is based on the general behavior of anionic surfactants.

| Surfactant Concentration | Expected Interaction with Lipid Bilayer | Potential Effect on Membrane Properties |

| Low (below CMC) | Adsorption of monomers to the bilayer surface and potential partitioning into the outer leaflet. | Minor changes in surface charge and membrane potential. |

| Intermediate (around CMC) | Insertion of surfactant molecules into the bilayer, leading to the formation of mixed surfactant-lipid micelles. This can cause membrane solubilization. | Increased membrane fluidity and permeability. At higher concentrations, this can lead to the disruption of the bilayer and cell lysis. |

| High (well above CMC) | Complete disruption of the lipid bilayer and formation of mixed micelles composed of lipids and surfactant molecules. | Loss of membrane integrity and cell viability. |

This table provides a generalized overview of the expected concentration-dependent interactions of an anionic surfactant like this compound with a lipid bilayer.

Adsorption onto Solid Surfaces and Hydrophobic Interactions

The adsorption of surfactants onto solid surfaces is a critical phenomenon in many industrial applications, including detergency, mineral flotation, and lubrication. The adsorption behavior of this compound will depend on the nature of the solid surface (e.g., hydrophobic or hydrophilic, charged or uncharged) and the properties of the aqueous solution (e.g., pH, ionic strength).

On a hydrophobic surface , such as carbon black or a polymer, the primary driving force for adsorption is the hydrophobic interaction between the pentyl chains of the surfactant and the nonpolar surface. The surfactant molecules will adsorb with their hydrophobic tails oriented towards the surface, and their hydrophilic sulfosuccinate headgroups directed towards the aqueous phase. This initial adsorption of individual molecules can be followed by the formation of surface aggregates, known as hemimicelles or admicelles, as the surfactant concentration approaches the CMC. This process renders the originally hydrophobic surface more hydrophilic.

On a hydrophilic surface , such as silica (B1680970) or metal oxides, the adsorption mechanism is more complex. At a pH where the silica surface is negatively charged (typically above pH 2-3), there will be an electrostatic repulsion between the anionic sulfosuccinate headgroup and the surface. In this case, adsorption is less favorable. However, in the presence of multivalent cations, these ions can act as bridges, facilitating the adsorption of the anionic surfactant. Alternatively, at very low pH where the surface may be protonated and have some positive character, or through non-electrostatic interactions, some adsorption may occur.

The expected adsorption behavior of this compound on different types of solid surfaces is summarized in the table below.

| Surface Type | Primary Driving Force for Adsorption | Expected Orientation of Adsorbed Surfactant |

| Hydrophobic | Hydrophobic interactions between the pentyl chains and the surface. | Hydrophobic tails orient towards the surface, with hydrophilic headgroups facing the aqueous phase. Formation of hemimicelles and admicelles at higher concentrations. |

| Hydrophilic | Can be influenced by electrostatic interactions (repulsion from negatively charged surfaces), ion bridging, and hydrogen bonding. | Adsorption is generally less favorable than on hydrophobic surfaces. If adsorption occurs, it may be patchy and dependent on specific surface sites and solution conditions. |

This table outlines the general principles governing the adsorption of an amphiphilic molecule like this compound onto solid surfaces with different surface properties.

Theoretical and Computational Modeling of Dipentyl Sulfosuccinate Systems

Molecular Dynamics (MD) Simulations for Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for understanding the structural and dynamic properties of surfactant systems at an atomic level. These simulations track the movement of individual atoms or groups of atoms over time, providing detailed insights into processes like micelle formation and aggregation which are fundamental to the function of dipentyl sulfosuccinate (B1259242).

The study of dipentyl sulfosuccinate self-assembly via MD simulations can be approached at two primary levels of detail: atomistic and coarse-grained. researchgate.net

Atomistic (All-Atom) Simulations: In this approach, every atom in the system (surfactant, solvent, and ions) is explicitly represented. This high level of detail allows for the accurate modeling of specific molecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the initial stages of aggregation. However, the computational cost is significant, limiting these simulations to relatively small system sizes and short timescales (typically nanoseconds). aalto.fi

Coarse-Grained (CG) Simulations: To access the longer timescales (microseconds and beyond) and larger length scales required to observe complete self-assembly processes like micelle or vesicle formation, coarse-grained models are employed. researchgate.net In a CG model, groups of atoms are clustered into single interaction sites or "beads". researchgate.net For a molecule like this compound, this could involve representing the sulfonate head group as one bead and segments of the pentyl chains as other beads. This reduction in the number of particles allows for a significant increase in computational efficiency. researchgate.net Hybrid models that combine an atomistic description for the surfactant with a coarse-grained model for the solvent can also be used to balance accuracy and efficiency. rsc.orgaalto.fi

| Modeling Approach | Description | Advantages | Limitations |

| Atomistic (All-Atom) | Every atom is explicitly modeled. | High accuracy, detailed interaction potentials. | Computationally expensive, limited to small systems and short timescales. |

| Coarse-Grained (CG) | Groups of atoms are represented as single "beads". | Computationally efficient, allows for simulation of large systems and long timescales. | Loss of fine-grained detail, requires careful parameterization. |

| Hybrid AA/CG | Solute (surfactant) is atomistic, solvent is coarse-grained. | Balances detail for key components with efficiency for the bulk environment. | Complex coupling required between the different resolutions. rsc.org |

MD simulations are instrumental in predicting the morphology and behavior of the aggregates formed by this compound. Depending on factors like concentration and the nature of the solvent, dialkyl sulfosuccinates are known to form various structures. wikipedia.org

Simulations can predict key structural parameters such as:

Aggregation Number (Nagg): The average number of surfactant molecules in a micelle.

Micelle Shape and Size: Whether the aggregates are spherical, rod-like, or form larger lamellar (bilayer) structures.

Solvent Penetration: The extent to which solvent molecules penetrate the hydrophobic core of the micelle.

For instance, simulations of AOT in nonpolar solvents like dodecane (B42187) predict the formation of small, reverse micellar aggregates with aggregation numbers around 8. researchgate.netwikipedia.org Conversely, in aqueous environments, simulations show the formation of lamellar phases. wikipedia.org The dynamics of these systems, including the rate of exchange of surfactant molecules (monomers) between micelles and the bulk solution, can also be investigated.

Dissipative Particle Dynamics (DPD) for Mesoscopic Behavior

Dissipative Particle Dynamics (DPD) is a mesoscopic simulation technique that bridges the gap between the microscopic detail of MD and macroscopic continuum models. ucmerced.edu In DPD, particles represent fluid elements or clusters of molecules rather than individual atoms. rsc.org This method is particularly well-suited for studying the complex, large-scale hydrodynamic and phase behavior of surfactant solutions over microseconds and micrometers. ucmerced.edu

The accuracy of a DPD model relies on the correct parameterization of the interactions between its coarse-grained beads. A common and effective method is to tune the DPD interaction parameters to match macroscopic properties, such as the Hildebrand solubility parameter (δ), which is a measure of the cohesive energy density of a substance.

The process typically involves:

Performing separate, detailed atomistic MD simulations of the pure components (e.g., water, pentane (B18724) to represent the tail, and a head-group analogue). wikipedia.org

Calculating the cohesive energy density and subsequently the solubility parameter for each component from the MD simulations. wikipedia.org

Adjusting the repulsive interaction parameter (a_ij) between different bead types in the DPD simulation until the simulated system reproduces the target solubility parameters. wikipedia.orgcore.ac.uk This ensures that the coarse-grained model has a physical basis and correctly captures the relative miscibility and hydrophobicity of the different chemical moieties. wikipedia.org

Once parameterized, the DPD model can be used to efficiently explore the self-assembly behavior of this compound under a wide range of conditions. By changing the solvent type (represented by beads with different interaction parameters), one can predict how the surfactant will behave in different environments.

For example, DPD simulations of AOT have demonstrated its varied self-assembly as a function of solvent polarity:

In hydrophobic solvents , it forms small reverse micelles. wikipedia.org

In polar solvents (like water), it forms lamellar phases. wikipedia.org

In solvents of intermediate polarity , it can form large, complex aggregates with clustered headgroups inside a continuous phase of hydrocarbon tails. wikipedia.org

These simulations provide valuable insights into how solvent choice can be used to control the final morphology of the self-assembled structures. wikipedia.org

Thermodynamic Modeling of Micellization and Adsorption

Thermodynamic models provide a quantitative framework for understanding the driving forces behind micellization and adsorption at interfaces. The self-assembly of surfactants like this compound is governed by a delicate balance of enthalpic and entropic contributions. wikipedia.org

The key parameter in these models is the Critical Micelle Concentration (CMC) , the concentration at which micelles begin to form. pharmainfonepal.com The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°m), which is related to the CMC:

ΔG°m ≈ RT ln(XCMC)

where R is the gas constant, T is the temperature, and XCMC is the CMC in mole fraction units.

The Gibbs free energy can be further decomposed into its enthalpic (ΔH°m) and entropic (ΔS°m) components:

ΔG°m = ΔH°m - TΔS°m

Similarly, the Gibbs free energy of adsorption (ΔG°ads) at an interface (e.g., air-water) can be calculated from surface tension measurements. Comparing these thermodynamic values reveals the spontaneity of each process. For many sulfosuccinate surfactants, the adsorption process at the interface is more spontaneous (i.e., has a more negative ΔG°) than micelle formation in the bulk solution.

| Thermodynamic Parameter | Symbol | Significance | Typical Finding for Ionic Surfactants |

| Gibbs Free Energy of Micellization | ΔG°m | Spontaneity of micelle formation. | Negative, indicating a spontaneous process. rsc.org |

| Enthalpy of Micellization | ΔH°m | Heat absorbed or released during micellization. | Can be positive (endothermic) or negative (exothermic), often small. wikipedia.org |

| Entropy of Micellization | ΔS°m | Change in randomness of the system. | Positive and large, often the main driving force (hydrophobic effect). wikipedia.org |

| Gibbs Free Energy of Adsorption | ΔG°ads | Spontaneity of surfactant adsorption at an interface. | Negative; often more negative than ΔG°m. |

Gibbs Free Energy Calculations for Aggregation

The spontaneous aggregation of surfactant molecules, such as this compound, into micelles in a solvent is a thermodynamically driven process. The standard Gibbs free energy of micellization (ΔG°m) quantifies this process, indicating the energetic favorability of micelle formation. A negative ΔG°m value signifies that micellization is spontaneous. umcs.pl

This energy is a key parameter for understanding the conditions under which surfactants will self-assemble, which is fundamental to their function as detergents, emulsifiers, and dispersing agents. The process is an alternative to adsorption at interfaces for removing hydrophobic tails from contact with water, thereby reducing the free energy of the system. umcs.pl

The Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°m = (2 - β)RT ln(CMC)

Where:

β is the degree of counterion binding to the micelle

R is the universal gas constant

T is the absolute temperature

CMC is the critical micelle concentration in mole fraction units

Application of Ward-Tordai Equation for Adsorption

The equation helps to determine whether the adsorption process is diffusion-controlled or limited by an energy barrier at the interface. While this model is fundamentally applicable to any surfactant system, specific studies applying the Ward-Tordai equation to the adsorption dynamics of this compound are not prominently featured in existing research. However, its theoretical framework is essential for modeling the behavior of this surfactant in applications involving dynamic interfaces, such as foaming, emulsification, and coating processes.

Microemulsion Phase Behavior Models

Predicting the phase behavior of microemulsions formed with this compound is essential for their formulation in various applications. Several theoretical models have been developed to describe and predict the transition between different microemulsion types (Winsor I, II, III, or IV).

Hydrophilic-Lipophilic Difference (HLD) Concept and its Application

The Hydrophilic-Lipophilic Difference (HLD) is a semi-empirical framework used to characterize and predict the phase behavior of surfactant-oil-water (SOW) systems. stevenabbott.co.ukbohrium.com The HLD equation provides a numerical value that indicates whether the surfactant is more soluble in the water phase (HLD > 0, forming an oil-in-water microemulsion), the oil phase (HLD < 0, forming a water-in-oil microemulsion), or balanced at the interface (HLD = 0, forming a middle-phase microemulsion). stevenabbott.co.ukyoutube.comnih.gov

The equation for ionic surfactants like this compound is:

HLD = ln(S) - k ⋅ EACN + Cc - aT ⋅ ΔT

| Parameter | Description | Effect on HLD |

| S | Salinity of the aqueous phase (in g/100 mL) | Increases HLD (favors o/w) |

| k | A constant related to the surfactant's hydrophobicity (typically ~0.16) | --- |

| EACN | Equivalent Alkane Carbon Number of the oil phase | Decreases HLD (favors w/o) |

| Cc | Characteristic Curvature of the surfactant | Surfactant-specific parameter |

| aT | Temperature coefficient for the surfactant | --- |

| ΔT | Temperature deviation from a reference (usually 25°C) | Depends on surfactant type |

Research on a closely related compound, sodium dihexyl sulfosuccinate (SDHS), found its characteristic curvature (Cc) to be -0.92. researchgate.net This negative value indicates a relatively hydrophilic character. The HLD framework allows formulators to systematically adjust variables like salinity or oil type to achieve the desired microemulsion phase, which is critical for applications such as enhanced oil recovery and detergency. researchgate.net

Two-State Solubilization Theory

The two-state solubilization theory provides a model for understanding how mixtures of oils are solubilized within surfactant micelles, particularly in microemulsion systems. This model is especially relevant when the oil phase consists of components with different polarities or molecular sizes. The theory posits that oil molecules can be solubilized in two primary locations within a micelle: in the hydrocarbon core or in the palisade layer among the surfactant tails.

A study on sodium dihexyl sulfosuccinate (a close structural analog to this compound) demonstrated the utility of this theory. nih.gov Researchers investigated the selective solubilization of benzene-limonene mixtures and found that the selectivity towards benzene (B151609) was highest at low electrolyte and low benzene concentrations. nih.gov This behavior was explained by the two-state model, which, when combined with the net-average curvature model, successfully predicted the experimental results. nih.gov This indicates that different components of an oil mixture can partition differently within the microemulsion droplets, a factor of significant importance in extraction and separation processes.

Net-Average Curvature Model for Microemulsion Solubilization

The Net-Average Curvature (NAC) model is a powerful theoretical framework that extends the HLD concept to predict not only the phase type but also the solubilization capacity and droplet size in microemulsions. stevenabbott.co.uk The model uses two parameters, the net curvature (Hn) and the average curvature (Ha), to describe the surfactant film at the oil-water interface. semanticscholar.orgresearchgate.netchemrxiv.org

Net Curvature (Hn): This is directly related to the HLD and indicates the direction the interface curves. It is defined as Hn = 1/Ro - 1/Rw, where Ro and Rw are the radii of oil and water droplets, respectively. A positive Hn indicates curvature towards oil (o/w microemulsion), a negative Hn indicates curvature towards water (w/o microemulsion), and Hn = 0 at the phase inversion point. chemrxiv.org

Average Curvature (Ha): This parameter is related to the size of the domains in the microemulsion and prevents the model from predicting infinite solubilization when HLD = 0. stevenabbott.co.uk

Studies on sodium dihexyl sulfosuccinate (SDHS) have shown that the NAC model can successfully predict the solubilization curves and morphological transitions in microemulsions. researchgate.net The model incorporates a characteristic surfactant length parameter (L), which is proportional to the extended tail length of the surfactant and reflects its solubilization potential. researchgate.net The NAC model provides a quantitative tool for designing microemulsion systems with specific properties for advanced applications.

Computational Approaches for Interfacial Phenomena

Computational methods are increasingly used to simulate the behavior of surfactants at interfaces, providing molecular-level insights that are difficult to obtain experimentally. These approaches can model the dynamics of interface formation, the structure of the adsorbed surfactant layer, and the interactions that lead to phenomena like coalescence and breakage. kit.edu

Methods like molecular dynamics (MD) simulations can be used to study the self-assembly of this compound molecules into micelles and their arrangement at an oil-water interface. Phase-field models, based on thermodynamic principles, are another powerful tool. aps.org These models can simulate the evolution of complex interfaces in two-phase systems, capturing topological changes like droplet coalescence and breakup without explicitly tracking the interface. aps.org

Furthermore, the Density Gradient Theory (DGT), coupled with equations of state, can predict interfacial tension and concentration profiles of components across the interface. researchgate.net While specific computational studies focused solely on this compound are limited, these established computational techniques are fully applicable and provide a powerful framework for investigating its interfacial properties and guiding the design of formulations.

Simulations of Surfactant Film Curvature

No specific studies detailing the simulation of surfactant film curvature for this compound were identified in the reviewed literature. Computational simulations in this area typically involve creating molecular models to predict how surfactant molecules orient themselves at interfaces, which in turn determines the curvature of the film. These simulations are crucial for understanding the stability and morphology of foams and emulsions. However, research explicitly detailing these parameters for this compound is not available.

Modeling Electrostatic Repulsion in Aggregate Formation

There is a lack of specific research on the modeling of electrostatic repulsion in the formation of this compound aggregates. This type of modeling is essential for understanding how ionic surfactants like sulfosuccinates assemble into micelles and other aggregates in solution. The electrostatic repulsion between the charged headgroups of the surfactant molecules is a critical factor that influences the size, shape, and stability of these aggregates. Without specific studies on this compound, it is not possible to provide detailed research findings or data on this topic.

Advanced Applications of Dipentyl Sulfosuccinate in Materials Science and Engineering

Role in Emulsion Polymerization Processes

In emulsion polymerization, a process used to produce synthetic latexes and polymer dispersions, surfactants are crucial for emulsifying hydrophobic monomers in water and stabilizing the resulting polymer particles. gantrade.comsemanticscholar.org Anionic surfactants like dipentyl sulfosuccinate (B1259242) play a significant role in controlling particle size and ensuring the stability of the latex. pcc.eu

The primary functions of sulfosuccinates in emulsion polymerization include:

Monomer Emulsification: They reduce the interfacial tension between water and insoluble monomer droplets, facilitating the formation of a stable emulsion. pcc.eu

Micelle Formation: Surfactant molecules aggregate to form micelles, which serve as the primary sites for polymer chain initiation and growth. pcc.eu

Particle Stabilization: As polymer particles form and grow, the surfactant molecules adsorb onto their surfaces. semanticscholar.orgpcc.eu The negatively charged head groups of dipentyl sulfosuccinate create an electrostatic repulsion between the particles, preventing them from agglomerating and ensuring the colloidal stability of the latex. pcc.eu

The concentration and type of surfactant used can significantly impact the final properties of the polymer dispersion, such as particle size distribution and viscosity. researchgate.netpcimag.com Sulfosuccinates are often used in combination with nonionic surfactants to enhance mechanical and electrolytic stability. pcc.eu

Table 1: Key Roles of this compound in Emulsion Polymerization

| Function | Mechanism | Impact on Final Product |

| Emulsifier | Reduces interfacial tension between monomer and water. pcc.eu | Facilitates the formation of a stable monomer emulsion. |

| Nucleation Site | Forms micelles where polymerization is initiated. pcc.eu | Influences the number and initial size of polymer particles. |

| Stabilizer | Adsorbs on polymer particles, providing electrostatic repulsion. pcc.eu | Prevents coagulation and ensures latex stability. semanticscholar.org |

Utilization in Microemulsion-Based Systems

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. nih.gov this compound, with its ability to form stable microemulsions, is utilized in several advanced applications that rely on the unique properties of these systems.

The structure of microemulsions, with their nanosized domains of oil and water, allows for the solubilization of various organic compounds that are otherwise immiscible in the bulk phase. tersusenv.comcluin.org The hydrophobic tails of the this compound molecules create a core within the micelles that can encapsulate non-polar organic molecules, effectively "dissolving" them in the aqueous phase. cluin.org This property is fundamental to applications such as surfactant-enhanced aquifer remediation.

In the petroleum industry, a significant amount of oil remains trapped in reservoirs after primary and secondary recovery methods. researchgate.netsasol.com Enhanced Oil Recovery (EOR) techniques are employed to mobilize this residual oil. sasol.com Microemulsion flooding, a type of chemical EOR, involves injecting a surfactant solution to reduce the interfacial tension (IFT) between the oil and the reservoir brine. researchgate.netmdpi.com

Anionic surfactants like sulfosuccinates are effective in EOR because they can lower the IFT to ultra-low values (10⁻³ to 10⁻⁴ mN/m). mdpi.com This reduction in IFT overcomes the capillary forces that trap oil droplets within the porous rock, allowing them to be mobilized and displaced toward production wells. mdpi.comufba.br The formation of a middle-phase microemulsion (Winsor Type III) is particularly desirable as it corresponds to the lowest IFT and highest oil recovery efficiency. mdpi.comsemanticscholar.org

Table 2: Mechanisms of this compound in Enhanced Oil Recovery

| Mechanism | Description | Outcome |

| Interfacial Tension Reduction | Surfactant molecules accumulate at the oil-water interface, significantly lowering the energy barrier between the two phases. researchgate.netsasol.com | Overcomes capillary forces, releasing trapped oil from reservoir pores. mdpi.com |

| Microemulsion Formation | Forms a stable microemulsion phase that can solubilize and transport the mobilized oil. ufba.br | Improves the displacement of oil towards the production well. |

| Wettability Alteration | Can alter the wettability of the reservoir rock, making it more water-wet and facilitating oil release. researchgate.net | Enhances the overall sweep efficiency of the water flood. |

Surfactant-Enhanced Aquifer Remediation (SEAR)

Groundwater and soil contamination by non-aqueous phase liquids (NAPLs), such as chlorinated solvents and hydrocarbons, poses a significant environmental challenge. ucm.es Surfactant-Enhanced Aquifer Remediation (SEAR) is a technology that utilizes surfactants to remove these contaminants from the subsurface. ucm.esecovacservices.com

Similar to EOR, SEAR operates through two primary mechanisms:

Solubilization: Above its critical micelle concentration (CMC), this compound forms micelles that encapsulate the hydrophobic contaminant molecules, increasing their apparent solubility in water and facilitating their removal via groundwater extraction. tersusenv.comcluin.org

Mobilization: By reducing the interfacial tension between the NAPL and groundwater, the surfactant lowers the capillary forces that trap the contaminant in the soil pores, allowing it to be mobilized and pumped out. tersusenv.comcluin.org

The selection of the appropriate surfactant is critical for the success of SEAR, with factors such as low adsorption to aquifer materials and a low CMC being desirable. clu-in.org Sulfosuccinates are considered for these applications due to their effectiveness and relatively low tendency for adsorption. clu-in.org

Modification of Polymeric Materials

The addition of surfactants to polymeric materials can significantly alter their bulk properties, leading to improved performance characteristics for specific applications.

Epoxy resins are widely used as adhesives and matrix materials in composites due to their excellent mechanical properties and chemical resistance. However, their inherent brittleness can be a significant drawback. google.com To improve their toughness and impact resistance, various toughening agents are incorporated into the epoxy matrix. mdpi.comnih.gov

Recent research has demonstrated that sulfosuccinate-based anionic surfactants can act as effective impact modifiers for epoxy resins. researchgate.net The incorporation of a small amount of a sulfosuccinate surfactant into an epoxy matrix has been shown to result in a substantial increase in impact strength without significantly compromising other mechanical properties like tensile strength. researchgate.net

Table 3: Impact of a Sulfosuccinate Modifier on Epoxy Resin Properties

| Property | Effect of Sulfosuccinate Addition | Underlying Mechanism |

| Impact Strength | Significant increase. researchgate.net | Energy dissipation through the formation of a nano-blend morphology and strong interfacial interactions. researchgate.net |

| Tensile Strength | Maintained without significant reduction at optimal concentrations. researchgate.net | Good compatibility and interaction between the surfactant and the epoxy matrix. |

| Thermal Stability | Not significantly affected at lower concentrations. researchgate.net | The modifier does not disrupt the crosslinked network of the epoxy at these levels. |

Interfacial Adhesion Mechanisms in Polymer Blends

In the realm of materials science, the performance of immiscible polymer blends is often dictated by the properties of the interface between the different polymer phases. taylorfrancis.com Poor adhesion at this interface can lead to materials with inferior mechanical properties. The enhancement of interfacial adhesion is therefore a critical area of research. nih.gov The mechanism of adhesion in these systems is complex, often relying on the interplay of physical and chemical interactions at the interface. rsc.org

One primary factor governing adhesion is the reduction of interfacial tension between the polymer phases. This is typically achieved by adding a compatibilizer, a substance that is at least partially miscible with both polymer components. While specific studies detailing the use of this compound as a compatibilizer in polymer blends are not extensively documented, its surfactant nature suggests a potential mechanism of action. As an amphiphilic molecule, this compound would be expected to preferentially locate at the interface between two immiscible polymers. The hydrophilic sulfosuccinate head and the hydrophobic pentyl tails could interact with polar and non-polar polymer chains, respectively, effectively acting as a bridge between the two phases.

Advanced Materials Synthesis using Sulfosuccinate Templates

Sulfosuccinate surfactants, including structures analogous to this compound, are widely utilized in the synthesis of advanced materials, particularly in the formation of nanoparticles. One of the most effective methods for this is through the use of reverse micelles, which are nanometer-sized water droplets dispersed in a continuous oil phase and stabilized by surfactant molecules. researchgate.net These reverse micelles function as nanoreactors, providing a confined environment for chemical reactions to occur. scispace.com

The formation of these nanoreactors relies on the self-assembly of sulfosuccinate molecules. In a nonpolar solvent, the hydrophobic alkyl tails (like the pentyl groups in this compound) orient themselves outwards into the oil phase, while the polar sulfosuccinate head groups point inwards, encapsulating a nano-sized pool of water. mdpi.com This structure is thermodynamically stable and provides an ideal environment for the synthesis of nanoparticles. mdpi.com

The synthesis process typically involves preparing two separate microemulsions, each containing one of the necessary reactants within the aqueous core of the reverse micelles. scispace.com When these two microemulsions are mixed, the micelles collide, coalesce, and exchange their contents. This mixing of reactants within the confined space of the micelle core initiates the nucleation and subsequent growth of the nanoparticle. scispace.com The surfactant layer also plays a crucial role in preventing the aggregation of the newly formed nanoparticles, providing steric stabilization. scispace.com

A significant advantage of using sulfosuccinate-based reverse micelles for nanoparticle synthesis is the high degree of control it offers over the final particle size and shape (morphology). researchgate.netnih.gov The size of the nanoparticles is primarily determined by the size of the aqueous core of the reverse micelle. researchgate.net

This core size can be precisely controlled by adjusting the molar ratio of water to surfactant (W₀). A higher W₀ value leads to larger water pools, which in turn results in the formation of larger nanoparticles. researchgate.net This relationship allows for the fine-tuning of nanoparticle dimensions to suit specific applications. The synthesis within these reverse micelle microemulsions is a proven method for controlling particle size and ensuring a narrow particle size distribution. mdpi.com

Beyond size, the reverse micelle template can also influence the morphology of the synthesized nanoparticles. The shape of the micelle itself, which can be spherical, cylindrical, or lamellar depending on the formulation, can act as a template for the growing nanoparticle. mdpi.com Factors such as the chemical structure of the surfactant, temperature, and the addition of electrolytes can be adjusted to control the shape of the micelles and, consequently, the morphology of the final nanomaterial. researchgate.net This level of control is crucial as the properties and effectiveness of nanoparticles are often highly dependent on their shape and structure. nih.gov

Colloidal Unimolecular Polymers (CUPs) are nanoscale particles, typically smaller than 10 nm, formed from a single polymer chain. paint.orgpaint.org These particles are created when a polymer chain containing a balance of hydrophobic and hydrophilic units collapses in on itself in a specific solvent system. paint.org The stability of these CUPs in dispersion is maintained by charged groups on the particle's surface, which prevent aggregation through ionic repulsion. paint.orgpaint.org

The formation process involves dissolving the polymer in a water-miscible, low-boiling solvent and then adding water. As water is added, the polymer-polymer interactions become more favorable than the polymer-solvent interactions, causing the individual polymer chains to collapse into discrete particles. paint.orgpaint.org

While this compound itself is a small molecule surfactant, the sulfosuccinate functional group is a prime candidate for incorporation into polymer backbones to create CUPs. Polymers synthesized to contain sulfonate groups can serve as the charged stabilizing component. researchgate.net A polymer chain featuring sulfosuccinate moieties would possess the necessary hydrophilic and charged character to stabilize the collapsed particle in an aqueous dispersion. This method allows for the creation of stable, additive-free dispersions of nanoparticles, with potential applications in coatings, drug delivery, and catalysis. paint.orgpaint.org

Applications in Hydrophobic Ion Pairing for Enhanced Lipophilicity